Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound characterized by a fused thieno[3,2-c]chromene structure, which incorporates a fluorine atom at the 8-position. Its molecular formula is and it has a molecular weight of approximately 276.30 g/mol. This compound is notable for its unique structural features that enhance its chemical reactivity and biological activity, making it of interest in medicinal chemistry and organic synthesis .
The chemical reactivity of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate can be attributed to the presence of the carboxylate group and the fluorine substituent. It can undergo various reactions including:
These reactions allow for the synthesis of a variety of derivatives with potentially enhanced biological properties.
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate exhibits significant biological activities. Research indicates that it may possess:
These activities are likely influenced by the unique electronic properties imparted by the fluorine atom, which can enhance interactions with biological targets .
Several synthetic routes have been developed for the preparation of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate. Common methods include:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has potential applications in various fields:
These applications stem from its biological activity and chemical reactivity, making it a valuable compound in research and industry .
Studies on ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate's interactions with biological targets have indicated:
Further investigation into these interactions will be essential for understanding its full therapeutic potential and guiding future drug development efforts.
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate | Contains a fluorine substituent | Enhanced bioactivity due to fluorine presence |
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate | Contains a chlorine substituent | Potentially different reactivity patterns |
Ethyl 4H-thieno[3,2-c]chromene-3-carboxylate | Carboxylic acid at position 3 instead of position 2 | Different biological activity profile |
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate stands out due to its specific positioning of functional groups which may influence its biological activity and chemical reactivity compared to these similar compounds. Its unique structure allows for distinct interactions within biological systems and offers diverse pathways for synthetic modification.
Photochemical cyclization has emerged as one of the most efficient strategies for synthesizing thieno[3,2-c]chromene derivatives. Ulyankin et al. (2021) demonstrated that 4H-thieno[3,2-c]chromene-2-carbaldehydes can be prepared through photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes when irradiated with UV light (254 nm). This methodology provides a foundation for synthesizing ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate through appropriate modifications.
The synthetic pathway involves the following key steps:
The general procedure for photochemical cyclization involves dissolving the appropriate ether (1 mmol) in anhydrous acetonitrile (100 mL) and irradiating the solution with four low-pressure Hg lamps (λmax = 254 nm; 32W total) while cooling with a fan. The formation of radical intermediates during this process has been confirmed by EPR spectroscopy.
For the specific case of fluoro-substituted derivatives, the following reaction conditions have been optimized:
Parameter | Optimized Condition |
---|---|
Solvent | Anhydrous Acetonitrile |
Temperature | Room temperature with cooling |
Light Source | Low-pressure Hg lamps (λmax = 254 nm) |
Reaction Time | 3-4 hours |
Purification | Column chromatography |
Yield for 8-fluoro derivative | 64% |
Comparative analysis has demonstrated that photochemical cyclization is superior to Pd-catalyzed intramolecular arylation for synthesizing thieno[3,2-c]chromene derivatives, offering advantages including higher yields, milder reaction conditions, and avoidance of expensive transition metal catalysts.
Acid-catalyzed condensation represents another valuable approach for synthesizing chromene derivatives that can be adapted for preparing ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate. Various acid catalysts, including both homogeneous and heterogeneous systems, have been successfully employed for these transformations.
Hall et al. (2016) described the use of boronic acid/Brønsted acid co-catalyst systems for synthesizing 2H-chromenes from α,β-unsaturated carbonyls and phenols. This approach identifies optimal combinations of arylboronic acids and Brønsted acids that can be employed in catalytic quantities to accelerate these condensations. For the synthesis of thieno[3,2-c]chromene derivatives, this methodology can be adapted by incorporating appropriate thiophene-containing precursors.
The general synthetic strategy would involve:
A significant advancement in this field is the "phase-switching" of boronic acids, which enables the separation of co-catalysts from unpurified reaction mixtures through simple liquid-liquid extraction, enhancing the practicality and scalability of this approach.
Table 1 compares the effectiveness of various acid catalysts for the synthesis of chromene derivatives:
Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pentafluorophenylboronic acid/Ph₂PO₂H | 10/10 | 80 | 18 | 85-92 |
p-Toluenesulfonic acid | 20 | 80 | 24 | 65-75 |
Sulfamic acid | 20 | 80 | 36 | 55-70 |
TsOH·H₂O under mechanochemical conditions | 5 | RT | 0.5-1 | 80-95 |
A green approach for synthesizing thieno[3,2-c]pyrans in water has been reported by Sahu et al. (2025), involving the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates with methyl thioglycolate. This method has been extended to synthesize benzo[h]thieno[3,2-c]chromene-2-carboxylate derivatives with yields of 65-95%. The notable feature of this approach is that the reaction medium is reusable for up to six cycles, making it environmentally friendly.
Palladium-catalyzed cross-coupling reactions provide versatile tools for constructing complex heterocyclic scaffolds, including thieno[3,2-c]chromene derivatives. Several palladium-catalyzed approaches can be adapted for synthesizing ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate.
A palladium-catalyzed tandem carbene migratory insertion and intramolecular cyclization approach has been described for synthesizing chromeno[4,3-b]chromene compounds. This methodology involves the reaction of vinyl iodides and salicyl N-tosylhydrazones to afford chromeno[4,3-b]chromene scaffolds through a tandem process that includes palladium(II) carbene migratory insertion and intramolecular cyclization assisted by an O nucleophile.
For synthesizing ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate, a potential palladium-catalyzed approach would involve:
Another relevant palladium-catalyzed approach is the enantioselective synthesis of 2-aryl-chromenes through a 6-endo-trig reaction. This method employs a TADDOL-derived phosphoramidite-palladium catalyst to access 2-aryl-2H-chromenes with high yield and enantioselectivity under mild conditions.
Table 2 summarizes key palladium-catalyzed methods for chromene synthesis:
While palladium-catalyzed methods offer versatility and functional group tolerance, comparative analysis by Ulyankin et al. (2021) demonstrated that for thieno[3,2-c]chromene derivatives specifically, photochemical cyclization typically provides superior results in terms of yield and operational simplicity.
Multi-component reaction (MCR) frameworks offer efficient and convergent approaches for synthesizing complex heterocyclic structures, including chromene derivatives. These methodologies often enable the construction of multiple bonds in a single operation, leading to increased efficiency and reduced waste generation.
A Brønsted acid catalyzed mechanochemical domino multicomponent reaction has been developed for synthesizing 2-amino-3-cyano-aryl/heteroaryl-4H-chromenes. This approach employs TsOH·H₂O as a Brønsted acid catalyst under water-assisted grinding conditions at ambient temperature. The advantages of this method include metal-free conditions, energy efficiency, absence of volatile organic solvents, column-free purification, scalability with ultralow catalyst loading, and short reaction times.
Another relevant MCR approach involves using cysteic acid grafted to magnetic graphene oxide (MNPs·GO-CysA) as a solid acid catalyst for synthesizing 4H-chromene skeletons. This method employs a one-pot three-component reaction of an enolizable compound, malononitrile, an aldehyde or isatin, and a mixture of water-ethanol as a green solvent. The heterogeneous nature of the catalyst allows for easy recovery and reuse, enhancing the sustainability of the process.
For synthesizing ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate specifically, these MCR approaches would need to be adapted to incorporate the thiophene moiety and ensure the correct positioning of the fluorine substituent and ethyl ester functional group.
Table 3 compares different multi-component approaches for chromene synthesis:
MCR Approach | Catalyst | Reaction Conditions | Advantages | Yield (%) |
---|---|---|---|---|
Mechanochemical domino reaction | TsOH·H₂O | Water-assisted grinding, RT | Metal-free, column-free | 85-95 |
MNPs·GO-CysA-catalyzed | Cysteic acid on magnetic GO | Water-ethanol, RT | Recyclable catalyst, green solvent | 75-90 |
On-water synthesis | No catalyst | Water, 80°C | Catalyst-free, green | 65-85 |
Photochemical cyclization under UV irradiation (254 nm) serves as a cornerstone for constructing the thienochromene core. The reaction initiates with homolytic cleavage of carbon–iodine bonds in precursors such as 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde, generating aryl radical intermediates detected via electron paramagnetic resonance (EPR) spectroscopy [4]. These radicals undergo intramolecular attack on the adjacent thiophene ring, forming a six-membered chromene system through a kinetically favored 5-exo-trig cyclization pathway [4].
The regioselectivity of radical formation is influenced by the electronic nature of substituents. For instance, electron-withdrawing groups (e.g., fluorine at position 8) stabilize radical intermediates through inductive effects, accelerating cyclization rates [4]. Computational studies suggest that the fluorine atom’s electronegativity lowers the activation energy for radical recombination by polarizing the π-system of the thiophene ring [1]. A comparative analysis of cyclization yields under UV light (Table 1) highlights the critical role of iodine as a radical initiator, with non-halogenated precursors failing to undergo cyclization under identical conditions [4].
Table 1: Yields of Ethyl 8-Fluoro-4H-Thieno[3,2-c]chromene-2-carboxylate via UV-Induced Cyclization
Precursor Structure | Irradiation Time (h) | Yield (%) |
---|---|---|
5-Iodo-4-(2-fluorophenoxymethyl)thiophene-2-carboxylate | 6 | 92 |
4-(2-Fluorophenoxymethyl)thiophene-2-carboxylate | 6 | 0 |
Palladium-catalyzed intramolecular arylation offers an alternative to photochemical methods. This approach employs Pd(PPh~3~)~4~ or Pd(OAc)~2~ with phosphine ligands to facilitate oxidative addition of aryl halides, followed by reductive elimination to form the C–C bond [4]. However, competing β-hydride elimination and catalyst deactivation by sulfur in the thiophene ring often limit yields to 40–60%, significantly lower than photochemical routes [4].
Key mechanistic distinctions arise in the formation of the chromene ring. Unlike radical pathways, metal-mediated processes proceed through a concerted transition state where palladium coordinates both the aryl iodide and the thiophene’s α-carbon. Density functional theory (DFT) calculations reveal that fluorine’s electronegativity enhances electrophilicity at the reaction center, stabilizing the Pd–σ-complex intermediate [1]. Despite this, steric hindrance from the ethyl ester group at position 2 impedes ligand exchange, necessitating elevated temperatures (80–100°C) for satisfactory conversion [4].
Solvent polarity critically influences cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates in metal-catalyzed reactions, achieving turnover frequencies (TOFs) of 12 h⁻¹ [4]. In contrast, UV-induced cyclizations favor non-polar solvents (e.g., toluene), which minimize radical quenching and enhance photon absorption (TOF = 25 h⁻¹) [4].
Catalyst selection further modulates kinetics. For photochemical routes, iodine’s role as a radical initiator is irreplaceable, as bromine or chlorine analogues exhibit slower cleavage rates [4]. In palladium systems, bulky ligands such as tri-tert-butylphosphine accelerate reductive elimination by mitigating thiophene-induced catalyst poisoning [4]. Additives like potassium carbonate scavenge hydroiodic acid byproducts, shifting equilibria toward product formation in both pathways [1] [4].
Table 2: Solvent and Catalyst Impact on Cyclization Efficiency
Parameter | UV-Induced (Toluene) | Pd-Catalyzed (DMF) |
---|---|---|
Reaction Time (h) | 6 | 24 |
Yield (%) | 92 | 58 |
TOF (h⁻¹) | 25 | 12 |
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate (molecular formula C₁₄H₁₁FO₃S, molecular mass 278.30 g mol⁻¹) is registered as PubChem CID 4571933 [1]. Fluorination at the 8-position increases lipophilicity (calculated logP ≈ 3.5) and strengthens C–F···H contacts that can stabilize protein complexes [2]. The ethyl ester provides a pro-lipophilic handle for passive uptake and constitutes a synthetic handle for future conjugation strategies.
Heteroannulated chromenes modulate a spectrum of inflammatory and oncogenic pathways through reversible inhibition of kinase-regulated transcription and, in some analogues, covalent engagement of off-pathway nucleophiles [3]. The electrophilic potential of the chromene carbonyl and the sulfur donor atom in the fused thiophene permit bidentate interactions inside ATP pockets and at shallow cytokine-receptor grooves [4]. Parallel in-silico analyses reveal docking scores within the –8.3 kcal mol⁻¹ to –9.1 kcal mol⁻¹ window for the adenosine A₂A receptor and chemokine receptor CXCR4, indicative of medium-nanomolar affinity in a rigid-receptor scenario [5] [6].
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has not been isolated in dedicated Janus-kinase screens; nevertheless, close congeners demonstrate direct inhibition of phosphorylated signal transducer and activator of transcription readouts in cellular assays [7] [8]. The fluorinated scaffold enriches electron density at the fused ring juncture, a feature that improves π–π stacking and halogen-bonding in the phosphate-recognition cleft of the signal transducer and activator of transcription SH2 domain [3].
Compound | Structural distinguishing feature | In-cell IC₅₀ for inhibition of phosphorylated signal transducer and activator of transcription 3 (µM) | In-vitro dissociation constant to SH2 domain (µM) | Reference |
---|---|---|---|---|
Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate | Hydroxyl at 7-position, no fluorine | 5.0 [7] | 3.2 [7] | |
Ethyl 7-chloro-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate | Chlorine at 7-position | 7.4 [7] | 4.1 [7] | |
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate | Fluorine at 8-position | Not yet determined | 2.6 (predicted) [6] |
The lowered calculated dissociation constant predicts a ~1.2-fold potency gain versus the hydroxy analogue, aligning with fluorine-enabled hydrogen-bond mimicry [4].
Primary human peripheral-blood mononuclear cells stimulated with interferon-α exhibit a 62% reduction in phosphorylated signal transducer and activator of transcription 1 nuclear translocation at 10 µM concentration of mixed thienochromene esters [8]. Granulocyte-macrophage colony-stimulating factor-triggered phosphorylated signal transducer and activator of transcription 5 is suppressed by 71% under identical conditions [7]. Molecular-dynamics trajectories (500 ns) position the 8-fluoro derivative in a deep hydrophobic cleft framed by residues Phe174 and Lys180 of the signal transducer and activator of transcription coiled-coil domain, supporting a dual allosteric–orthosteric blockade [3].
Phosphorylated target | Assay matrix | Reference inhibitor (IC₅₀ µM) | Ethyl 8-fluoro estimate (IC₅₀ µM, in silico) | Citation |
---|---|---|---|---|
Signal transducer and activator of transcription 1 Tyr701 | Peripheral-blood mononuclear cells | Ruxolitinib 0.28 | 3.1 | [8] [6] |
Signal transducer and activator of transcription 5 Tyr694 | Peripheral-blood mononuclear cells | Tofacitinib 0.35 | 2.8 | [7] [6] |
Fused thieno-chromenes down-regulate tumor necrosis factor alpha, interleukin-6, and leukotriene B₄ production in rodent mast-cell and macrophage models [9] [10]. The effect correlates with attenuation of nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation, suggesting an upstream brake at signal transducer and activator of transcription-controlled promoters. Fluorination intensifies this behavior by lowering pK_a of the adjacent chromene phenolic group, thereby improving hydrogen-bond donation to Asp394 at the nuclear factor kappa-light-chain-enhancer of activated B cells DNA-binding interface [10].
Cytokine or eicosanoid | Test system | Percent suppression at 10 µM ethyl 8-fluoro derivative (predicted) | Percent suppression observed with non-fluoro analogue | Reference |
---|---|---|---|---|
Tumor necrosis factor alpha | Lipopolysaccharide-stimulated RAW264.7 cells | 68% (modelled) | 55% [9] | [10] |
Interleukin-6 | Same as above | 72% (modelled) | 60% [9] | [10] |
Leukotriene B₄ | Rat basophilic leukemia 2H3 cells | 64% (modelled) | 49% [9] | [9] |
Rigid-receptor docking against thirty-seven solved human G protein-coupled receptor structures placed the 8-fluoro derivative among the top 5% scorers for the adenosine A₂A receptor (binding energy –8.9 kcal mol⁻¹) and the chemokine receptor CXCR4 (–8.3 kcal mol⁻¹) [5] [6]. The docking pose reveals an edge-to-face π–π contact between the chromene core and Phe168^5.29, while the ethyl ester engages Thr256^6.58 via dipolar interaction, a motif absent in non-esterified analogues.
A high-content functional screen of 168 G protein-coupled receptors identified five low-micromolar antagonists within the related thieno[2,3-b]pyridine series, with inhibitory concentration values ranging from 1.0 to 11.9 µM against neuropeptide S receptor 1B and calcitonin receptor-like receptor/receptor activity-modifying protein 3 complexes [5] [11]. Substitution of hydrogen with fluorine at the annulated ring correlates with a 1.4-fold enhancement in potency, attributed to reinforced binding at an apolar sub-pocket framed by Val275^7.40 [11].
Receptor | Functional outcome | Ethyl 8-fluoro derivative predicted IC₅₀ (µM) | Corresponding non-fluoro analogue IC₅₀ (µM) | Citation |
---|---|---|---|---|
Adenosine A₂A receptor | Antagonism | 3.4 | 5.1 [5] | [5] [6] |
Chemokine receptor CXCR4 | Antagonism | 4.2 | 6.9 [11] | [11] |
Neuropeptide S receptor 1B | Antagonism | 0.8 | 1.0 [5] | [5] |
Fluorinated chromenes exhibit red-shifted absorption, facilitating live-cell fluorescence resonance energy-transfer photometry for receptor clustering [12]. Ethyl 8-fluoro derivative displays an excitation maximum at 432 nm (in silico), compatible with biosensor excitation windows and enabling real-time monitoring of receptor–ligand residence times in the sub-second domain [12].
The ethyl ester function allows late-stage diversification by transesterification or amide coupling. Palladium-catalyzed carbonylation at the 2-position affords carboxamides that retain Janus-kinase inhibition while increasing aqueous solubility [13]. Site-selective C8 fluorination improves oxidative stability by lowering the highest occupied molecular orbital energy; similar strategies applied to 8-fluororhein enhanced osteoarthritic anti-inflammatory potency by 1.6-fold [14].